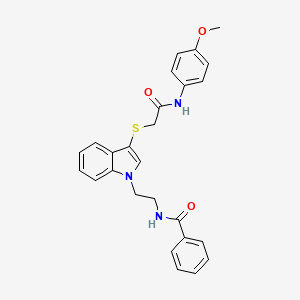
2-(pyridin-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(pyridin-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antitumor Activities
Research into polyfunctionally substituted heterocyclic compounds derived from similar core structures has shown significant antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The simplicity of the synthetic procedures, along with the diversity of reactive sites in these compounds, underscores their potential for further biological investigations and heterocyclic transformations (Shams et al., 2010).
Heterocyclic Synthesis
The compound's related structures have been used to synthesize various heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These synthetic pathways offer valuable roles for further transformations and biological studies. Such diversity in product synthesis highlights the compound's potential as a versatile precursor in the development of new heterocyclic compounds with potential pharmacological applications (Mohareb et al., 2004).
Coordination Chemistry
Studies on coordination complexes constructed from pyrazole-acetamide derivatives, structurally similar to the compound , have demonstrated the effect of hydrogen bonding on self-assembly processes and antioxidant activity. The synthesis and characterization of these complexes reveal their significant antioxidant activity, suggesting potential applications in developing antioxidant agents (Chkirate et al., 2019).
Antimicrobial and Antioxidant Properties
Further research into related heterocyclic compounds incorporating sulfamoyl moieties has aimed at synthesizing new antimicrobial agents. These studies have led to the development of compounds with promising antimicrobial and antioxidant activities, underscoring the potential of such molecules in therapeutic applications (Darwish et al., 2014).
properties
IUPAC Name |
2-pyridin-3-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-15(8-12-2-1-4-17-9-12)20-10-14-16(19-6-5-18-14)13-3-7-22-11-13/h1-7,9,11H,8,10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBQABIPDARXAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

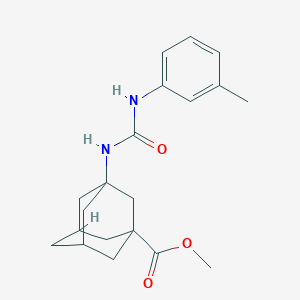


![N-(4-chlorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2376454.png)
![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide](/img/structure/B2376455.png)
![2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2376456.png)
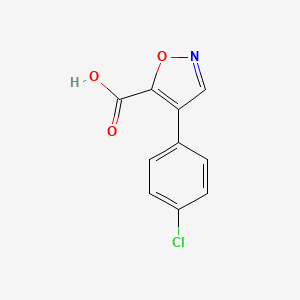
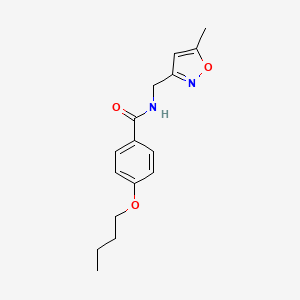

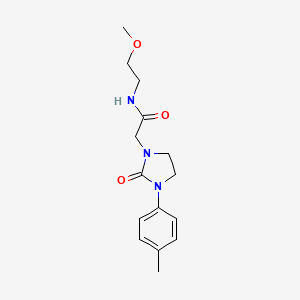

![ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2376465.png)
![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2376468.png)
